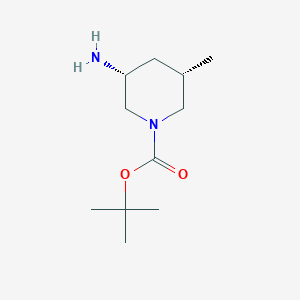

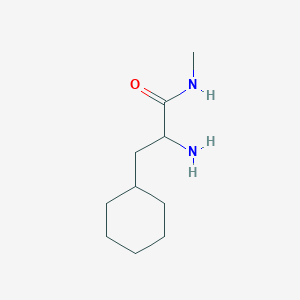

![molecular formula C7H15N3 B3111861 1,4-二氮杂双环[2.2.2]辛烷-2-基甲胺 CAS No. 186348-51-6](/img/structure/B3111861.png)

1,4-二氮杂双环[2.2.2]辛烷-2-基甲胺

描述

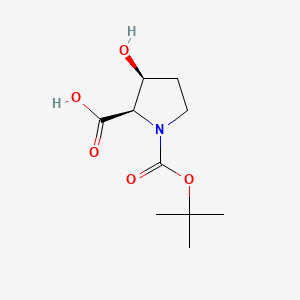

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is a colorless solid with the molecular weight of 141.22 . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is represented by the Inchi Code: 1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is known to react efficiently with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .Physical and Chemical Properties Analysis

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is a liquid at room temperature . It is soluble and hygroscopic in water . The compound is thermally stable up to approximately 486 K .科学研究应用

有机合成中的催化剂1,4-二氮杂双环[2.2.2]辛烷 (DABCO) 作为一种有效的固体催化剂,广泛用于有机合成。它以其生态友好、反应性高、易于操作和无毒的特性而受到重视,在各种有机转化中产生了优异的收率和选择性(Baghernejad,2010 年)。

生物活性化合物的合成基于 DABCO 的离子液体已被用于促进生物活性化合物的合成,如四氢苯并[b]吡喃和吡喃并[2,3-d]嘧啶酮衍生物,这些化合物在制药工业中具有重要意义(Shirini、Langarudi 和 Daneshvar,2017 年)。

开环反应DABCO 作为合成 1-烷基-4-(2-苯氧基乙基)哌嗪和相关衍生物的起始原料。它的季铵盐与各种亲核试剂反应,促进了哌嗪产物的合成(Maraš、Polanc 和 Kočevar,2012 年)。

超声加速合成DABCO 已被用于在超声辐射条件下催化三组分缩合反应。此方法快速生成吡唑并[1,2-a][1,2,4]三唑-1,3-二酮衍生物(Azarifar、Nejat-Yami 和 Zolfigol,2013 年)。

硫化物的选择性氧化DABCO 形成用于将硫化物选择性氧化为亚砜的溴配合物。已证明此反应方法可有效将 18O 掺入亚砜中(Ōae、Ohnishi、Kozuka 和 Tagaki,1966 年)。

高效还原叠氮化物(1,4-二氮杂双环[2.2.2]辛烷)(四氢硼酸根)锌配合物已用于高效还原各种叠氮化物,在室温或回流条件下产生优异的结果(Firouzabadi、Adibi 和 Zeynizadeh,1998 年)。

醇氧化双(氯)-1,4-二氮杂双环[2.2.2]辛烷已被用作微波辐射下醇的氧化剂,显示出在氧化反应中重复使用的潜力(Tajbakhsh 和 Habibzadeh,2006 年)。

作用机制

Target of Action

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine, also known as DABCO, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of DABCO are the reactants in these processes, where it acts as a nucleophilic catalyst.

Mode of Action

DABCO interacts with its targets by promoting a variety of coupling reactions . It is sufficiently basic to catalyze these reactions due to the high nucleophilicity of the amine centers, which are unhindered . This allows DABCO to effectively interact with its targets and facilitate the desired chemical reactions.

Biochemical Pathways

The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, DABCO is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . In this process, DABCO catalyzes the reaction between the alcohol and isocyanate groups, leading to the formation of urethane linkages and the polymerization of the monomers.

Result of Action

The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst in chemical reactions. By promoting these reactions, DABCO can facilitate the synthesis of a wide range of compounds, including polymers like polyurethane . This can have various effects at the molecular and cellular level, depending on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of DABCO can be influenced by various environmental factors. For example, the rate and efficiency of the reactions it catalyzes can be affected by factors such as temperature, pH, and the presence of other substances that can interact with DABCO or the reactants. Furthermore, DABCO is soluble and hygroscopic, which means it can absorb moisture from the environment, potentially affecting its stability and reactivity .

安全和危害

The compound is classified as harmful and has the signal word “Danger” associated with it . It has hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

生化分析

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine plays a significant role in various biochemical reactions. It acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound interacts with enzymes and proteins by forming adducts, such as a crystalline 2:1 adduct with hydrogen peroxide and sulfur dioxide . These interactions highlight its versatility and importance in biochemical processes.

Cellular Effects

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s nucleophilic nature allows it to participate in reactions that modify cellular components, thereby impacting cell function . For example, it can act as a scavenger of free radicals produced during fluorochrome excitation in fluorescence microscopy . This property is crucial for maintaining cellular integrity and preventing oxidative damage.

Molecular Mechanism

At the molecular level, 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine exerts its effects through various mechanisms. It acts as a strong ligand and Lewis base, forming stable complexes with biomolecules . The compound’s high nucleophilicity enables it to promote coupling reactions and enzyme activation or inhibition . Additionally, it can undergo alkylation to form derivatives like Selectfluor, which is used for electrophilic fluorination . These molecular interactions underline its role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it maintains its activity and function in both in vitro and in vivo experiments . Its effectiveness may diminish over extended periods, necessitating careful storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine vary with different dosages in animal models. At low doses, it exhibits beneficial effects by participating in essential biochemical reactions . At high doses, it can cause toxic or adverse effects, such as skin irritation and serious eye damage . These findings highlight the importance of dosage optimization to maximize its therapeutic potential while minimizing harmful effects.

Metabolic Pathways

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate various biochemical reactions . The compound’s role as a nucleophilic catalyst allows it to influence metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes.

Transport and Distribution

Within cells and tissues, 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is transported and distributed through interactions with transporters and binding proteins . Its high solubility in water and other solvents facilitates its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are essential for its biochemical activity and function.

Subcellular Localization

1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are vital for its activity and function, ensuring that it exerts its effects precisely where needed within the cell.

属性

IUPAC Name |

1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLLSEJNVPFMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244807 | |

| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186348-44-7 | |

| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186348-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

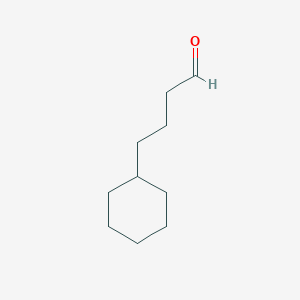

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)